molecular formula C7H11N3 B2590168 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine CAS No. 1157139-36-0

2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Cat. No.: B2590168
CAS No.: 1157139-36-0
M. Wt: 137.186
InChI Key: GXFORHADAUJCPJ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine (CAS 1157139-36-0) is a high-value chemical building block with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This amine-functionalized cyclopropane fused with a methylpyrazole moiety is primarily of interest in medicinal chemistry and pharmaceutical research for the synthesis of novel small-molecule inhibitors. Recent scientific literature highlights the critical role of this scaffold and its derivatives in advanced drug discovery programs, particularly in the development of potent and selective kinase inhibitors . For instance, research published in the Journal of Medicinal Chemistry has detailed its use as a key structural component in the design of furo[2,3-d]pyrimidine-based compounds that act as selective MerTK inhibitors . MerTK, a receptor tyrosine kinase, is a promising immunotherapeutic target in oncology, and its selective inhibition holds potential for modulating the tumor microenvironment and suppressing cancer growth . The compound serves as a versatile intermediate, enabling researchers to explore structure-activity relationships (SAR) and optimize drug-like properties in their investigative compounds. It is supplied as a research-grade material exclusively for laboratory applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFORHADAUJCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the pyrazole ring, the position of the cyclopropane-amine group, and stereochemistry. Key examples include:

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole substituted with a pyridinyl group and a cyclopropylamine at position 3.
  • Properties : Melting point 104–107°C; synthesized via copper-catalyzed coupling (17.9% yield) .
  • This may improve target affinity but reduce solubility .
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride
  • Structure : Cyclopropane-amine at position 1 (vs. position 2 in the target compound).
  • Properties : Stored at 2–8°C, indicating hygroscopicity; molar mass 210.11 g/mol .
  • Comparison: The amine position influences stereoelectronic effects.
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
  • Structure : Phenyl substituent on pyrazole instead of methyl.
  • Properties: No melting point data; likely higher lipophilicity (logP) due to the phenyl group .
  • Comparison : The phenyl group may enhance π-π stacking in protein binding but reduce metabolic stability compared to methyl .
Key Observations:
  • Synthesis Efficiency : Copper-catalyzed coupling (e.g., ) often yields <20%, suggesting room for optimization in cyclopropane-amine derivatives.
  • Thermal Stability : The dihydrochloride salt form () improves stability but requires low-temperature storage.
  • Lipophilicity : Phenyl-substituted analogs () likely exhibit higher logP values, impacting blood-brain barrier permeability.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, also known as its dihydrochloride salt, is a compound of interest due to its significant biological activity, particularly in the context of cancer research and metabolic regulation. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H15Cl2N3C_8H_{15}Cl_2N_3 and features a unique combination of a pyrazole ring and a cyclopropane structure. This structural configuration contributes to its reactivity and stability, making it a valuable candidate in medicinal chemistry.

The primary mechanism of action for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) . By modulating NAMPT activity, this compound influences the NAD+^+ salvage pathway, which is critical for various cellular processes including energy metabolism and cell survival. Enhanced NAD+^+ levels have been linked to improved cellular functions and potential therapeutic benefits in cancer treatment.

Biological Activity

Research indicates that 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine exhibits several biological activities:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity and thereby affecting metabolic pathways related to cancer biology.
  • Anticancer Potential : As an intermediate in the synthesis of biologically active compounds, it plays a role in developing drugs targeting cancer pathways.

Table 1: Biological Activity Overview

Activity TypeDescription
Enzyme InteractionModulates NAMPT activity
Cancer Pathway TargetingPotential use in developing anticancer agents
Metabolic RegulationEnhances NAD+^+ availability

Case Studies and Research Findings

Several studies have highlighted the significance of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine in various research contexts:

  • Cancer Research : In vitro studies demonstrated that compounds derived from 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine effectively inhibited tumor cell proliferation by enhancing NAD+^+ levels, thereby promoting apoptosis in cancer cells .
  • Metabolic Studies : Research indicated that the modulation of NAMPT by this compound could lead to improved metabolic profiles in cellular models, suggesting potential applications in metabolic disorders.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in the cyclopropane structure significantly affected binding affinities and biological activities. This emphasizes the importance of structural nuances in drug design .

Structural Comparisons

The unique structure of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine allows for diverse interactions with biological targets. Below is a comparative table illustrating its structural analogs:

Table 2: Structural Analog Comparison

Compound NameStructural FeaturesUnique Properties
2-(1-Methyl-1H-pyrazol-4-yl)morpholinePyrazole ring with morpholineDifferent reactivity due to morpholine
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidinePyrazole ring with pyrimidineInfluences reactivity and biological activity
trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamineSimilar cyclopropane structureDifferences in stereochemistry affecting binding affinity

Q & A

Q. What are the optimized synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, and how can low yields be addressed?

Methodological Answer: A common synthesis involves coupling reactions between pyrazole derivatives and cyclopropane precursors. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr) with cyclopropanamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO can yield the target compound. Low yields (~17%) may arise from steric hindrance or side reactions; optimizing reaction time (e.g., extending to 48 hours), temperature (35–50°C), and ligand selection (e.g., 1,10-phenanthroline) can improve efficiency . Purification via gradient column chromatography (e.g., ethyl acetate/hexane) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: Combine multiple analytical techniques:

  • ¹H/¹³C NMR : Look for characteristic shifts, such as the cyclopropane protons (δ ~1.0–2.5 ppm) and pyrazole methyl group (δ ~3.8 ppm) .
  • HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
  • HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting enzymes like SARS-CoV-2 PLpro?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding interactions. For instance, the pyrazole moiety may engage in π-π stacking with PLpro’s Tyr268, while the cyclopropane group enhances steric complementarity. Pharmacophore modeling (e.g., using Schrödinger) can identify critical features like hydrogen bond donors/acceptors and hydrophobic regions . Validate predictions with enzymatic assays (e.g., fluorescence-based protease activity assays) .

Q. What strategies resolve contradictions in biological activity data between enantiomers or regioisomers?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to isolate enantiomers .
  • Bioactivity Profiling : Test separated isomers in dose-response assays (e.g., IC₅₀ determination) against target proteins. For example, (1R,4R)- and (1S,4S)-isomers of related cyclopropane derivatives show differential binding to kinases .
  • Structural Analysis : Compare X-ray crystallography or NOE NMR data to correlate stereochemistry with activity .

Q. How can SHELX programs improve crystallographic refinement for cyclopropane-containing compounds?

Methodological Answer:

  • SHELXL : Refine anisotropic displacement parameters for cyclopropane carbons to account for ring strain. Use restraints (e.g., DFIX) for C–C bond lengths (~1.54 Å) and angles (~60°) .
  • Twinned Data : Apply HKLF5 in SHELXL to handle twinning, common in strained ring systems. Validate with Rint and Rfree metrics .

Q. What are the challenges in analyzing NMR spectra for cyclopropane-pyrazole hybrids, and how are they mitigated?

Methodological Answer: Cyclopropane protons often exhibit complex splitting due to J-coupling (³JHH ~5–10 Hz). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate pyrazole C4-H from cyclopropane protons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) may simplify spectra by broadening solvent peaks .

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